2,6-Dichloro-5-fluoronicotinoyl chloride
Overview
Description
2,6-Dichloro-5-fluoronicotinoyl chloride is a chemical compound with the molecular formula C6HCl3FNO and a molecular weight of 228.44 g/mol . It is a derivative of nicotinic acid and is characterized by the presence of chlorine and fluorine atoms on the pyridine ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-5-fluoronicotinoyl chloride typically involves the chlorination and fluorination of 2,6-dihydroxy-5-fluoronicotinic acid ester. The process begins with the esterification of 2,6-dihydroxy-5-fluoronicotinic acid, followed by chlorination using phosphorus oxychloride (POCl3) in the presence of a lithium reagent . The reaction is carried out at elevated temperatures, typically around 110°C to 250°C . The resulting product is then purified through distillation .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and distillation columns to ensure the efficient production and purification of the compound .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-5-fluoronicotinoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form 2,6-dichloro-5-fluoronicotinic acid.
Common Reagents and Conditions
Phosphorus Oxychloride (POCl3): Used in the chlorination step of the synthesis.
Lithium Reagents: Used to facilitate the chlorination and fluorination reactions.
Water and Bases: Used in the hydrolysis of the compound to form the corresponding acid.
Major Products Formed
2,6-Dichloro-5-fluoronicotinic Acid: Formed through the hydrolysis of this compound.
Scientific Research Applications
2,6-Dichloro-5-fluoronicotinoyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Dichloro-5-fluoronicotinoyl chloride involves its reactivity as an acyl chloride. The compound can react with nucleophiles to form amides, esters, and other derivatives. The presence of chlorine and fluorine atoms enhances its reactivity and specificity in these reactions .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-5-fluoronicotinic Acid: A hydrolysis product of 2,6-Dichloro-5-fluoronicotinoyl chloride.
2,6-Dichloro-5-fluoronicotinonitrile: Another derivative of nicotinic acid with similar structural features.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties compared to other nicotinic acid derivatives .
Properties
IUPAC Name |
2,6-dichloro-5-fluoropyridine-3-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl3FNO/c7-4-2(6(9)12)1-3(10)5(8)11-4/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AATVXELAYCLVTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1F)Cl)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl3FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369966 | |
Record name | 2,6-Dichloro-5-fluoropyridine-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96568-02-4 | |
Record name | 2,6-Dichloro-5-fluoropyridine-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Dichloro-5-fluoro-3-pyridinecarbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,6-Dichloro-5-fluoronicotinoyl chloride in the synthesis of ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxo-propionate?
A1: this compound serves as a crucial building block in the synthesis of ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxo-propionate. [, ] This compound is prepared by reacting 2,6-dichloro-5-fluoronicotinic acid with thionyl chloride. [, ] Subsequently, it reacts with a carbanion, generated from potassium ethyl malonate, to form the target compound. [] This synthesis highlights the importance of this compound as a reactive intermediate in multi-step organic synthesis.
Q2: How has the synthesis of ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxo-propionate been optimized using this compound?
A2: Researchers have focused on optimizing the synthesis by exploring different reagents and reaction conditions. [] Notably, utilizing cost-effective starting materials and selecting optimal reagents have led to improved yields and product purity. [] For instance, using toluene as a solvent during the reaction of 2,6-dichloro-5-fluoronicotinic acid with thionyl chloride resulted in a higher yield of this compound. [] This optimization allows for a more efficient and economically viable production of the final compound.
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